molecular formula C19H20BrNO B12536349 6-Bromo-9-hexyl-9H-carbazole-3-carbaldehyde CAS No. 869668-04-2

6-Bromo-9-hexyl-9H-carbazole-3-carbaldehyde

Cat. No.: B12536349
CAS No.: 869668-04-2
M. Wt: 358.3 g/mol
InChI Key: MWSSITKJJCMPLS-UHFFFAOYSA-N
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Description

6-Bromo-9-hexyl-9H-carbazole-3-carbaldehyde is a brominated derivative of carbazole, a heterocyclic aromatic organic compound. This compound is of significant interest due to its unique structural features and potential applications in various fields, including organic electronics, photochemistry, and medicinal chemistry. The presence of the bromine atom and the aldehyde group in the molecule makes it a versatile intermediate for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-9-hexyl-9H-carbazole-3-carbaldehyde typically involves multiple steps, starting from commercially available carbazole. The general synthetic route includes:

    Bromination: Carbazole is first brominated at the 6-position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or dichloromethane.

    Alkylation: The brominated carbazole is then alkylated at the nitrogen atom using hexyl bromide in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

    Formylation: Finally, the aldehyde group is introduced at the 3-position through a Vilsmeier-Haack reaction, which involves the use of phosphorus oxychloride (POCl3) and dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-9-hexyl-9H-carbazole-3-carbaldehyde undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Condensation: Amines or hydrazines in the presence of acid catalysts.

Major Products

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of 6-Bromo-9-hexyl-9H-carbazole-3-carboxylic acid.

    Reduction: Formation of 6-Bromo-9-hexyl-9H-carbazole-3-methanol.

    Condensation: Formation of imines or hydrazones.

Scientific Research Applications

6-Bromo-9-hexyl-9H-carbazole-3-carbaldehyde has diverse applications in scientific research:

    Organic Electronics: Used as a building block for the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent electron-transporting properties.

    Photochemistry: Employed in the development of photopolymerization initiators and photosensitizers.

    Medicinal Chemistry: Investigated for its potential anticancer properties and as a precursor for the synthesis of bioactive molecules.

    Material Science: Utilized in the design of novel materials with unique optical and electronic properties.

Mechanism of Action

The mechanism of action of 6-Bromo-9-hexyl-9H-carbazole-3-carbaldehyde varies depending on its application:

    In Organic Electronics: Functions as an electron-transporting material, facilitating the movement of electrons in devices like OLEDs and OPVs.

    In Photochemistry: Acts as a photosensitizer, absorbing light and transferring energy to initiate photochemical reactions.

    In Medicinal Chemistry: Exhibits anticancer activity by inducing apoptosis in cancer cells through the activation of specific signaling pathways, such as the p53 pathway.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-9-ethyl-9H-carbazole-3-carbaldehyde: Similar structure but with an ethyl group instead of a hexyl group.

    9-Hexyl-9H-carbazole-3,6-dicarbaldehyde: Contains two aldehyde groups at the 3 and 6 positions.

    9-Benzyl-9H-carbazole-3,6-dicarbaldehyde: Contains a benzyl group and two aldehyde groups at the 3 and 6 positions.

Uniqueness

6-Bromo-9-hexyl-9H-carbazole-3-carbaldehyde is unique due to the presence of both a bromine atom and a hexyl group, which impart distinct electronic and steric properties. These features enhance its solubility, reactivity, and potential for further functionalization, making it a valuable compound for various applications in organic electronics, photochemistry, and medicinal chemistry.

Properties

IUPAC Name

6-bromo-9-hexylcarbazole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrNO/c1-2-3-4-5-10-21-18-8-6-14(13-22)11-16(18)17-12-15(20)7-9-19(17)21/h6-9,11-13H,2-5,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWSSITKJJCMPLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C2=C(C=C(C=C2)C=O)C3=C1C=CC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40673075
Record name 6-Bromo-9-hexyl-9H-carbazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869668-04-2
Record name 6-Bromo-9-hexyl-9H-carbazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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